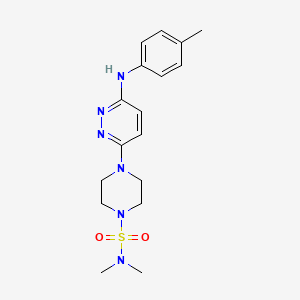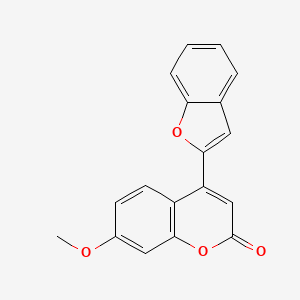![molecular formula C23H18N2O3S B2646510 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 303147-41-3](/img/structure/B2646510.png)
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a chemical compound with the molecular formula C23H18N2O3S . It has an average mass of 402.466 Da and a monoisotopic mass of 402.103821 Da .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, involves a series of steps. These compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . There are numerous methods for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Ab Initio & DFT calculations, Hirshfeld Surface Analysis, and Crystal Structure Analysis . These techniques help in predicting the optimized geometry which can well reproduce structural parameters .Chemical Reactions Analysis
Pyrimidines, including this compound, undergo various chemical reactions. For instance, they can participate in oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR spectroscopy and computational chemical data .科学的研究の応用
Aldose Reductase Inhibitors and Antioxidant Activity
Pyrimidine derivatives have been identified as selective inhibitors of aldose reductase (ALR2), showing significant activity levels. Such compounds also exhibited notable antioxidant properties, suggesting their potential application in managing oxidative stress-related conditions (La Motta et al., 2007).
Antimicrobial Agents
Novel pyrimidine compounds have been synthesized and evaluated for their antimicrobial efficacy, revealing that certain derivatives exceed the activity of reference drugs against various bacteria and fungi. This highlights the potential of pyrimidine derivatives in developing new antimicrobial treatments (Alsaedi et al., 2019).
Nonlinear Optical Materials
Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties, offering promising applications in optoelectronics and photonics. Studies involving thiopyrimidine derivatives have demonstrated their potential for high-tech applications in NLO fields (Hussain et al., 2020).
Herbicidal Activity
Research into dimethoxyphenoxyphenoxypyrimidines and analogues has unveiled compounds with high herbicidal activity, particularly against monocotyledonous plants. These findings suggest applications in agricultural chemistry for weed control (Nezu et al., 1996).
Liquid Crystal Materials
The synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids has shown that certain derivatives are liquid crystals with varying mesophase ranges. This indicates the potential of pyrimidine derivatives in the development of liquid crystal displays and materials (Mikhaleva, 2003).
作用機序
While the specific mechanism of action for 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is not mentioned in the search results, pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties . They show promising activity by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
特性
IUPAC Name |
4-(benzenesulfonylmethyl)-6-phenoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-29(27,21-14-8-3-9-15-21)17-19-16-22(28-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESWIWBVKGLPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2646428.png)
![N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2646431.png)
![Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2646432.png)
![3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646433.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2646437.png)

![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)
![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)
